4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine
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Overview
Description
4-(Difluoromethyl)bicyclo[222]octan-1-amine is an organic compound with the molecular formula C9H15F2N It is characterized by a bicyclo[222]octane core structure with a difluoromethyl group and an amine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Bicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Key factors include the choice of solvents, catalysts, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The difluoromethyl group can be reduced under specific conditions to form a monofluoromethyl or methyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of monofluoromethyl or methyl derivatives.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can influence the compound’s binding affinity and selectivity, while the bicyclo[2.2.2]octane core provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid
- 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-ol
- 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-thiol
Uniqueness
4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine is unique due to the presence of both the difluoromethyl group and the amine group on the bicyclo[2.2.2]octane core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N/c10-7(11)8-1-4-9(12,5-2-8)6-3-8/h7H,1-6,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZUVCWTOKXZTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700096 |
Source
|
Record name | 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-16-6 |
Source
|
Record name | 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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